molecular formula C12H18OS B7997297 2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol

2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol

Cat. No.: B7997297
M. Wt: 210.34 g/mol
InChI Key: WMMNXDIWMKSCEG-UHFFFAOYSA-N
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Description

2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol is a tertiary alcohol featuring a methylthio-substituted phenyl ring at position 2 and a methyl group at position 3 of the butanol backbone. This structure imparts unique physicochemical properties, such as increased lipophilicity due to the aromatic and sulfur-containing substituents.

Properties

IUPAC Name

3-methyl-2-(2-methylsulfanylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-9(2)12(3,13)10-7-5-6-8-11(10)14-4/h5-9,13H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMNXDIWMKSCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=CC=C1SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2-(methylthio)phenylacetic acid with a suitable alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and advanced purification techniques like distillation or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylbutanols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol exhibit significant antimicrobial properties. For instance, derivatives of methylthio-substituted phenols have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds suggest promising antibacterial activity, which could be leveraged in developing new antimicrobial agents .

1.2 Anticancer Potential
The structural characteristics of 2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol position it as a potential candidate in anticancer drug development. Compounds with similar frameworks have shown efficacy against human cancer cell lines such as HCT116 (colorectal carcinoma). These findings suggest that the compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action and therapeutic viability .

Synthesis Pathways

The synthesis of 2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol can be approached through various organic reactions, typically involving the alkylation of phenolic compounds or the use of thiol derivatives. The following general synthetic route has been proposed:

  • Starting Materials : Methylthiophenol and 3-methylbutan-2-one.
  • Reaction Conditions : The reaction may involve nucleophilic substitution or condensation reactions under controlled conditions to yield the desired alcohol derivative.
  • Characterization : The synthesized compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Fragrance Industry Applications

3.1 Use as a Fragrance Ingredient
Due to its unique chemical structure, 2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol is utilized in the fragrance industry as a scent component. Its pleasant aroma makes it suitable for incorporation into perfumes and personal care products. Regulatory assessments have suggested that it can be used safely within established concentration limits .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various methylthio-substituted phenolsSignificant antibacterial effects against Gram-positive and Gram-negative bacteria were observed with MIC values ranging from 1.27 to 6.25 µg/ml .
Anticancer ScreeningTested against HCT116 colorectal carcinoma cellsCompounds exhibited IC50 values indicating potential as effective anticancer agents .
Fragrance Material ReviewToxicological assessmentConfirmed safety for use in cosmetic formulations when used within recommended limits .

Mechanism of Action

The mechanism of action of 2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The presence of the methylthio group and the phenyl ring allows for specific interactions with target proteins, influencing their function and stability.

Comparison with Similar Compounds

2-Methyl-3-phenylbutan-2-ol (CAS 3280-08-8)

Structural Similarities : Shares a tertiary alcohol backbone and phenyl substituent but lacks the methylthio group.
Key Differences :

  • The absence of the methylthio group reduces sulfur-mediated reactivity and lipophilicity.
  • Physical Properties :
Property 2-Methyl-3-phenylbutan-2-ol 2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol (Inferred)
Molecular Weight ~164.24 g/mol ~224.33 g/mol (estimated)
Boiling Point Not reported Likely higher due to sulfur substitution
Solubility Low polarity solvents Enhanced solubility in polar aprotic solvents

Applications : Primarily used in laboratory synthesis; commercial production is discontinued .

3-(3-Methylthiophen-2-yl)butan-2-ol (CAS 1536097-83-2)

Structural Similarities : Contains a methylthio group but on a thiophene ring instead of a benzene ring.
Key Differences :

  • Thiophene’s aromaticity differs from benzene, altering electronic properties and metabolic stability.
  • Physical Properties :
Property 3-(3-Methylthiophen-2-yl)butan-2-ol Target Compound
Molecular Weight 170.27 g/mol ~224.33 g/mol
Boiling Point Not reported Higher (inferred)

Applications: Potential use in organic electronics due to thiophene’s conductive properties .

2-(2-(Trifluoromethyl)phenyl)butan-2-ol (CAS 1343233-87-3)

Structural Similarities : Tertiary alcohol with a substituted phenyl group (trifluoromethyl vs. methylthio).
Key Differences :

  • Trifluoromethyl group increases electronegativity and metabolic resistance compared to methylthio.
  • Physical Properties :
Property 2-(2-(Trifluoromethyl)phenyl)butan-2-ol Target Compound
Molecular Weight 218.22 g/mol ~224.33 g/mol
Boiling Point Not reported Likely similar

Applications : Used in fluorinated pharmaceutical intermediates .

3,3-Dimethyl-2-(3-trifluoromethylphenyl)-butan-2-ol (CAS 147611-07-2)

Structural Similarities : Branched tertiary alcohol with a substituted aromatic ring.
Key Differences :

  • Additional methyl groups at position 3 and a trifluoromethyl group enhance steric hindrance.
  • Synthesis : Requires multi-step routes involving Friedel-Crafts alkylation or Grignard reactions .
    Applications : Intermediate in high-value pharmaceuticals due to its stability and substituent versatility .

Biological Activity

2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis

The synthesis of 2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol typically involves multi-step organic reactions. The methylthio group is introduced at the ortho position of the phenyl ring, which is crucial for enhancing biological activity. Various synthetic pathways have been explored, yielding derivatives with varying potencies against different biological targets.

Anti-inflammatory Effects

Recent studies indicate that compounds with a similar structure exhibit significant anti-inflammatory properties. For instance, derivatives with methylthio substitutions have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 have been reported, demonstrating the potential of these compounds as anti-inflammatory agents.

CompoundIC50 (COX-1) μMIC50 (COX-2) μM
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3623.8 ± 0.20
4d28.39 ± 0.0334.4 ± 0.10

These results suggest that modifications to the methylthio group can enhance the anti-inflammatory activity of the base structure.

Neuropharmacological Activity

The introduction of the methylthio group has also been associated with increased binding affinity to dopamine and serotonin receptors, indicating potential applications in treating neuropsychiatric disorders. A study reported that ligands with this substitution exhibited enhanced receptor binding, which could lead to improved therapeutic profiles for conditions such as depression and anxiety .

Case Studies

  • In Vivo Studies : In animal models, compounds similar to 2-[2-(Methylthio)phenyl]-3-methyl-butan-2-ol were tested for their anti-inflammatory effects using carrageenan-induced paw edema models. Results showed a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory action.
  • Toxicological Assessments : Toxicological studies indicated that while some derivatives exhibit mild irritant properties upon prolonged exposure, they do not classify as severe skin sensitizers in animal models . The LD50 values suggest a moderate safety profile when administered appropriately.

Structure-Activity Relationships (SAR)

The SAR studies reveal that the position and nature of substituents on the phenyl ring significantly influence biological activity. The presence of electron-donating groups like methylthio enhances binding affinity and biological efficacy . Conversely, electron-withdrawing groups tend to diminish activity.

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